molecular formula C22H18F3N7O3S B2914475 (2-((difluoromethyl)sulfonyl)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920386-74-9

(2-((difluoromethyl)sulfonyl)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2914475
CAS No.: 920386-74-9
M. Wt: 517.49
InChI Key: LAMQPGHQNWMFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its core structure features a triazolo[4,5-d]pyrimidine scaffold, a heterocyclic system known for its role in modulating kinase activity and nucleotide-binding proteins . The 4-fluorophenyl substituent on the triazolo ring enhances electronic effects and metabolic stability, while the piperazine linker provides conformational flexibility for target engagement . The difluoromethyl sulfonyl group on the phenyl ring contributes to lipophilicity and may influence membrane permeability or resistance to enzymatic degradation .

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N7O3S/c23-14-5-7-15(8-6-14)32-20-18(28-29-32)19(26-13-27-20)30-9-11-31(12-10-30)21(33)16-3-1-2-4-17(16)36(34,35)22(24)25/h1-8,13,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMQPGHQNWMFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as “1-(2-difluoromethanesulfonylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine”, is a complex molecule with multiple functional groupsSimilar compounds with indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Result of Action

Given the potential biological activities of similar compounds, it is plausible that this compound could have various effects at the molecular and cellular levels.

Biological Activity

The compound (2-((difluoromethyl)sulfonyl)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethylsulfonyl group attached to a phenyl ring, alongside a piperazine moiety linked to a triazolo-pyrimidine structure. This unique arrangement suggests potential interactions with various biological targets.

Research indicates that compounds similar to this one may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes that are crucial for cellular processes.
  • Receptor Modulation : The presence of the piperazine and triazole groups may allow the compound to interact with neurotransmitter receptors or other cellular receptors, potentially influencing signaling pathways.

Antiproliferative Activity

Studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have shown high activity against breast and colon cancer cells, suggesting that the triazolo-pyrimidine component may be critical in mediating these effects .

CompoundCell Line TestedIC50 (µM)Reference
Compound ABreast Cancer5.0
Compound BColon Cancer7.2

Antifungal Activity

In vitro studies have also explored antifungal properties. Compounds with similar structural motifs have demonstrated activity against Candida albicans, indicating potential therapeutic applications in treating fungal infections .

CompoundFungal Strain TestedMIC (µg/mL)Reference
Compound CC. albicans1.23

Case Studies

  • Study on Antiproliferative Effects : A study investigated the antiproliferative activity of various triazolo-pyrimidine derivatives, revealing that modifications at the para position of the phenyl ring significantly influenced activity levels. The presence of electronegative substituents like fluorine enhanced the compounds' efficacy against cancer cell lines .
  • Antifungal Activity Assessment : Another research effort focused on evaluating the antifungal properties of synthesized triazole derivatives against Candida species. The results indicated that certain derivatives exhibited comparable efficacy to established antifungal agents like ketoconazole .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of any compound. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for related compounds:

  • Lipophilicity : Compounds showed high lipid solubility, enhancing their ability to permeate biological membranes.
  • Bioavailability : Predictions indicate acceptable bioavailability levels, which are crucial for effective therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of piperazine-linked triazolo[4,5-d]pyrimidine derivatives. Key structural analogues include:

Compound Name Substituent on Triazolo Ring Substituent on Phenyl Ring (Methanone) Molecular Formula Molecular Weight Evidence Source
Target Compound 4-fluorophenyl 2-(difluoromethyl)sulfonylphenyl C₂₃H₁₈F₃N₇O₃S 553.5* -
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone 4-methoxyphenyl 4-fluorophenyl (ethanone linker) C₂₅H₂₃FN₈O₂ 510.5
(3,4-Dimethoxyphenyl){4-[3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}methanone 3-methoxyphenyl 3,4-dimethoxyphenyl C₂₆H₂₆N₈O₄ 538.6
(2-Methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone 3-fluorophenyl 2-methoxyphenyl C₂₂H₂₀FN₇O₂ 433.4
2-(Benzylsulfanyl)-1-(4-{3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethanone phenyl benzylsulfanyl (ethanone linker) C₂₅H₂₄N₈OS 492.6

*Estimated based on structural similarity to .

Key Observations:

  • Methanone Linker Modifications: The difluoromethyl sulfonyl group in the target compound is unique among analogues. This substituent likely increases metabolic stability compared to methoxy or benzylsulfanyl groups, as fluorinated groups resist oxidative degradation .
  • Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (estimated 553.5) compared to analogues (433.4–538.6) suggests increased lipophilicity, which may improve membrane permeability but could reduce aqueous solubility .

Physicochemical Properties

  • Permeability: The difluoromethyl sulfonyl group may enhance permeability compared to methoxy-substituted analogues (e.g., ), as fluorinated groups reduce hydrogen-bond donor capacity .
  • Metabolic Stability: Fluorine atoms and the sulfonyl group are expected to resist CYP450-mediated metabolism, extending half-life relative to methoxy derivatives .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis of this compound involves multi-step reactions, including sulfonylation, triazolo-pyrimidine ring formation, and piperazine coupling. Common challenges include low yields at the triazolo-pyrimidine cyclization step due to steric hindrance from the difluoromethylsulfonyl group. Optimization strategies:
  • Use high-temperature microwave-assisted synthesis to accelerate cyclization (observed in similar triazolopyrimidine systems ).

  • Introduce protecting groups (e.g., Boc) for the piperazine nitrogen to prevent side reactions during coupling .

  • Monitor reaction progress via HPLC with UV detection at 254 nm to identify intermediate stability issues .

    • Data Table : Synthesis Optimization Trials
StepCatalystTemp (°C)Yield (%)Purity (HPLC)
CyclizationPd(OAc)₂1204592%
CyclizationCuI1506288%
CouplingDIPEA807895%

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Methodological Answer :
  • X-ray crystallography is critical for resolving stereochemical ambiguities, especially around the triazolo-pyrimidine core and sulfonyl group orientation. For example, similar compounds (e.g., triazolopyrimidine derivatives) required synchrotron radiation for high-resolution data due to low crystal symmetry .
  • Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions. The ¹⁹F NMR signal at ~-110 ppm typically confirms the difluoromethylsulfonyl group .
  • High-resolution mass spectrometry (HRMS) with ESI+ mode to validate molecular ion peaks (e.g., [M+H]⁺ expected m/z: calculated vs. observed) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :
  • Prioritize kinase inhibition assays (e.g., AMPK, PI3K) due to the triazolopyrimidine scaffold’s known affinity for ATP-binding pockets .
  • Use fluorescence polarization (FP) to measure binding affinity (Kd) against recombinant protein targets.
  • Include solubility testing in PBS (pH 7.4) and DMSO to guide dosing in cell-based assays .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data for analogs be resolved?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or off-target effects. Strategies include:
  • Free-energy perturbation (FEP) simulations to model ligand-protein interactions and identify critical binding residues .
  • Meta-analysis of published SAR data (e.g., comparing IC₅₀ values across studies) to isolate substituent-specific trends. For example, 4-fluorophenyl vs. 3-fluorophenyl analogs may show divergent potency due to π-stacking variations .
  • Proteome-wide profiling (e.g., using KINOMEscan) to rule out polypharmacology .

Q. What experimental designs are suitable for studying environmental stability and degradation pathways?

  • Methodological Answer :
  • Apply OECD 308 guidelines for aqueous photolysis studies: expose the compound to UV light (λ = 290–800 nm) in pH-buffered solutions and monitor degradation via LC-MS/MS. The difluoromethylsulfonyl group is prone to hydrolytic cleavage, forming phenolic byproducts .

  • Use QSPR models to predict soil sorption coefficients (Koc) based on logP and molecular polarizability .

    • Data Table : Environmental Stability Parameters
ConditionHalf-life (days)Major Degradant
pH 7, 25°C14Desulfonated triazole
UV light34-Fluorophenyl fragment

Q. How can researchers address discrepancies in pharmacokinetic (PK) data between rodent and non-rodent models?

  • Methodological Answer :
  • Conduct allometric scaling with species-specific correction factors for hepatic clearance. The piperazine moiety’s metabolic oxidation varies significantly between species (e.g., CYP3A4 in humans vs. CYP2D in rats) .
  • Use portal vein cannulation in rats to measure first-pass metabolism contribution.
  • Validate findings with PBPK modeling integrating in vitro hepatocyte data and plasma protein binding .

Methodological Framework for Research Design

  • Guiding Principle : Link studies to a kinase inhibition theory (e.g., competitive vs. allosteric mechanisms) to contextualize biochemical assays .
  • Experimental Replication : Use randomized block designs (e.g., split-plot for dose-response studies) to control batch variability in synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.